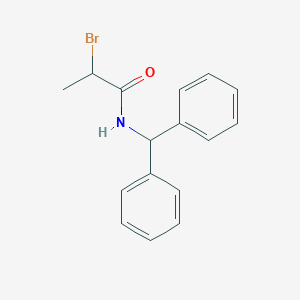

2-bromo-N-(diphenylmethyl)propanamide

Description

Significance of Alpha-Haloamides in Synthetic Chemistry

Alpha-haloamides, characterized by a halogen atom (F, Cl, Br, I) at the carbon adjacent to the carbonyl group, are exceptionally valuable intermediates in synthetic chemistry. nih.gov Their importance stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic attack. The halogen atom is a good leaving group, facilitating a wide range of substitution reactions.

These compounds serve as versatile building blocks for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov Furthermore, α-haloamides are precursors for generating α-amido radicals and enolates, which can participate in various stereoselective transformations. Their utility is demonstrated in the synthesis of diverse molecular architectures, including biologically active α-amino amides and various heterocyclic systems. nih.gov

Scope and Context of N-Substituted 2-Bromopropanamides in Academic Research

Within the family of alpha-haloamides, N-substituted 2-bromopropanamides are of particular interest. The bromine atom at the alpha position provides a good balance of reactivity and stability, making it an excellent leaving group for nucleophilic substitution and a key component in various coupling reactions. The substituent on the nitrogen atom (the "N-substituent") plays a crucial role in modulating the molecule's steric and electronic properties.

The introduction of a bulky or electronically distinct N-substituent can influence the stereochemical outcome of reactions at the chiral alpha-carbon. In the case of 2-bromo-N-(diphenylmethyl)propanamide, the large diphenylmethyl (also known as benzhydryl) group provides significant steric hindrance. This feature can be exploited to direct the approach of reagents, potentially leading to high levels of diastereoselectivity or enantioselectivity in asymmetric synthesis. Academic research often focuses on leveraging these N-substituents to control reactivity and build complex, stereochemically defined molecules that are otherwise difficult to access.

Overview of Research Directions for this compound

While specific research literature exclusively focused on this compound is not extensively available, its chemical structure suggests several clear research directions based on the well-established reactivity of α-bromoamides.

Intermediate for Novel Scaffolds: The primary research direction for this compound is likely its use as a synthetic intermediate. The reactive C-Br bond allows for the facile introduction of a wide array of functional groups via nucleophilic substitution. This would attach the N-(diphenylmethyl)propanamide moiety to other molecular fragments, serving as a key step in the total synthesis of more complex target molecules.

Stereoselective Synthesis: As a chiral molecule, it is a candidate for studies in asymmetric synthesis. Research could explore its use as a chiral building block, where the stereocenter is transferred to a new, more complex product. The bulky N-substituent could serve as a powerful stereodirecting group in reactions such as asymmetric alkylations or aminations.

Precursor to Biologically Active Molecules: Many complex amide derivatives exhibit biological activity. A potential research avenue involves using this compound as a starting material for synthesizing libraries of new compounds to be screened for potential pharmaceutical properties. The diphenylmethyl group is present in many active pharmaceutical ingredients, making this scaffold an attractive starting point.

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-2-bromopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-12(17)16(19)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWZRZUTRVKSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Detailed experimental data for 2-bromo-N-(diphenylmethyl)propanamide is not widely reported in publicly accessible databases. However, its fundamental properties can be calculated based on its structure. For context, a comparison is provided with the well-documented related compound, 2-bromo-N-phenylpropanamide.

Table 1: Calculated Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆BrNO |

| Molecular Weight | 318.21 g/mol |

| IUPAC Name | this compound |

Table 2: Computed Properties of Related Compound 2-bromo-N-phenylpropanamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO | nih.gov |

| Molecular Weight | 228.09 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Mechanistic Investigations of Reactions Involving 2 Bromo N Diphenylmethyl Propanamide

Nucleophilic Substitution Pathways at the Alpha-Carbon

Nucleophilic substitution at the alpha-carbon of 2-bromo-N-(diphenylmethyl)propanamide involves the displacement of the bromide ion by a nucleophile. The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any intermediates.

The divergence between the SN1 and SN2 pathways for this compound is dictated by several factors, primarily the structure of the substrate, the nature of the nucleophile, and the solvent polarity.

The SN2 mechanism involves a one-step process where the nucleophile attacks the alpha-carbon from the backside, leading to a pentacoordinate transition state and inversion of stereochemistry. chemguide.co.uk However, the alpha-carbon in this compound is a secondary carbon, and the presence of the bulky N-(diphenylmethyl) group creates significant steric hindrance. libretexts.org This steric congestion impedes the backside attack required for an SN2 reaction, making this pathway less favorable. libretexts.org Strong, unhindered nucleophiles and polar aprotic solvents would be expected to favor the SN2 pathway to the extent that it can occur.

The SN1 mechanism , in contrast, is a two-step process initiated by the departure of the leaving group (bromide) to form a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk The secondary carbocation that would form at the alpha-carbon of this compound is stabilized by the adjacent carbonyl group through resonance. Furthermore, the diphenylmethyl group, while sterically hindering for SN2, does not prevent the formation of the carbocation. Weak nucleophiles and polar protic solvents, which can solvate and stabilize both the departing leaving group and the carbocation intermediate, favor the SN1 pathway.

The competition between these two pathways is a critical consideration. For secondary halides, both mechanisms are plausible and often compete. The bulky N-diphenylmethyl substituent likely disfavors the SN2 pathway to a significant extent, suggesting that SN1-type reactions may be more prevalent, especially with weaker nucleophiles and in polar protic solvents.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary halide, but significant steric hindrance from the N-diphenylmethyl group disfavors SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) | The choice of nucleophile will be a key determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate, favoring SN1. |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group for both pathways. |

The stereochemistry of the substitution product is a direct consequence of the dominant reaction mechanism.

If the reaction proceeds via an SN2 mechanism , a complete inversion of configuration at the alpha-carbon is expected. libretexts.org This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemguide.co.uk For example, if the starting material is the (S)-enantiomer of this compound, the product of an SN2 reaction will be the (R)-enantiomer.

Conversely, if the SN1 mechanism is operative, the reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of enantiomers. chemguide.co.uk Therefore, starting with a single enantiomer of this compound would result in a loss of stereochemical integrity if the SN1 pathway dominates.

It is important to note that studies on related chiral 2-bromo amides have shown that the stereochemical outcome can be influenced by the presence of additives. For instance, the use of silver salts can affect the degree of inversion or retention of configuration, suggesting the possibility of more complex mechanistic nuances beyond simple SN1 and SN2 models.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable insights into reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants and temperature. For a hypothetical reaction of this compound, such as a nucleophilic substitution, kinetic data could help to distinguish between, for example, an SN1 mechanism (which would proceed through a carbocation intermediate and exhibit first-order kinetics) and an SN2 mechanism (which would be a concerted process and show second-order kinetics).

Transition state analysis, often aided by computational chemistry, can further elucidate the reaction mechanism by modeling the high-energy transition state structure. This analysis can provide information about the geometry and energy of the transition state, helping to confirm or refute a proposed mechanistic pathway. To date, no specific kinetic or transition state analysis for reactions involving this compound has been found in the literature.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10-4 |

| 0.2 | 0.1 | 2.0 x 10-4 |

| 0.1 | 0.2 | 1.0 x 10-4 |

This hypothetical data is consistent with an SN1 mechanism, where the rate is dependent only on the concentration of the substrate.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), or 12C with 13C), the position of the labeled atom in the product can be determined, providing unambiguous evidence for or against a proposed mechanism.

In the context of this compound, a deuterium labeling study could be designed to investigate the potential for a 1,2-phenyl shift. For instance, if one of the phenyl groups were labeled with deuterium, and the reaction led to a rearranged product, the position of the deuterium label in the final product would reveal whether the phenyl group had indeed migrated.

Table 3: Hypothetical Isotopic Labeling Experiment to Probe a Phenyl Shift

| Starting Material | Proposed Intermediate | Expected Product |

| 2-bromo-N-(phenyl-d5-phenylmethyl)propanamide | Tertiary benzylic carbocation with migrated phenyl-d5 group | Product with deuterium label on the rearranged phenyl group |

This table outlines a conceptual experiment to track the movement of a phenyl group during a potential rearrangement.

Advanced Synthetic Applications and Derivatization Strategies

Utility as a Versatile Synthetic Intermediate

The strategic placement of the bromine atom and the nature of the amide group make 2-bromo-N-(diphenylmethyl)propanamide a valuable building block in organic synthesis. Its utility spans the creation of intricate amide structures and the development of peptidomimetics.

This compound serves as an excellent precursor for the synthesis of more complex α-substituted and α,β-unsaturated amides. The α-bromo position is primed for nucleophilic substitution and organometallic cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The diphenylmethyl group, while sterically demanding, can influence the stereochemical outcome of reactions at the α-carbon and can be cleaved under specific conditions if required, further enhancing its synthetic utility.

The structural similarity of α-bromo amides to α-amino acids makes them valuable in the field of medicinal chemistry for the synthesis of peptide analogues and peptidomimetics. By replacing the α-amino group with a bromine atom, chemists can introduce non-natural side chains and create modifications to the peptide backbone. These modifications can lead to compounds with enhanced metabolic stability, improved receptor affinity, and novel biological activities. For instance, α-bromo amides derived from L-amino acids have been utilized in asymmetric nucleophilic substitution reactions to produce di- and tripeptide analogues containing unnatural amino acids. nih.gov

Reactions at the Bromine Atom

The bromine atom in this compound is the primary site of reactivity, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions.

Organometallic cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, and α-bromo amides are competent electrophilic partners in several such transformations.

Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura coupling reactions of α-bromo amides with arylboronic acids have been reported to yield α-aryl amides. thieme-connect.de This methodology allows for the introduction of various aromatic and heteroaromatic moieties at the α-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. thieme-connect.de

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While less common for α-bromo amides compared to aryl or vinyl halides, intramolecular Heck reactions of suitably functionalized α-bromo amides can be envisioned as a route to cyclic structures. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org An asymmetric copper-catalyzed Sonogashira-type coupling between alkynes and α-bromoamides has been developed, providing a route to synthetically useful β,γ-alkynyl amides in a highly enantioselective manner. nih.gov This reaction highlights the potential for creating chiral centers adjacent to the newly formed carbon-carbon bond.

A representative table of potential organometallic coupling reactions involving α-bromo amides is presented below:

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, P(Nap)₃, K₃PO₄ | α-Aryl amide |

| Negishi | Organozinc reagent | Ni catalyst, (i-Pr)-Pybox | α-Chiral amide |

This table presents generalized data for α-bromo amides and is intended to be illustrative of the potential reactivity of this compound.

The bromine atom in this compound is susceptible to nucleophilic displacement by a variety of nucleophiles, allowing for straightforward functional group interconversion. This is a fundamental transformation for this class of compounds. nih.gov

Common nucleophiles and the corresponding products include:

Amines: Reaction with primary or secondary amines yields α-amino amides, which are building blocks for peptides and other biologically active molecules. nih.gov

Alcohols/Alkoxides: Treatment with alcohols or alkoxides results in the formation of α-alkoxy amides. tandfonline.com

Thiols/Thiolates: Reaction with thiols or thiolates produces α-thio amides.

Azides: Substitution with azide (B81097) ion provides α-azido amides, which can be further transformed, for example, by reduction to α-amino amides or through click chemistry.

The table below summarizes some of these potential transformations:

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Diethylamine | α-Amino |

| Alkoxide | Sodium methoxide | α-Alkoxy |

| Thiolate | Sodium thiophenoxide | α-Thioether |

This table illustrates general nucleophilic substitution reactions applicable to α-bromo amides.

Transformations Involving the Amide Moiety

While the primary reactivity of this compound is centered at the α-bromo position, the amide functional group itself can undergo various transformations. The stability of the amide bond makes its direct manipulation challenging, often requiring activation. researchgate.net

Potential transformations of the amide moiety include:

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to the corresponding carboxylic acid, although this may be accompanied by side reactions at the α-bromo position.

Reduction: Powerful reducing agents like lithium aluminum hydride can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding amine. imperial.ac.uk

Activation and Nucleophilic Acyl Substitution: The amide can be activated, for instance with triflic anhydride, to make the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. libretexts.org This can lead to the formation of other carbonyl derivatives.

Thioamidation: The amide can be converted to a thioamide using reagents like Lawesson's reagent or phosphorus pentasulfide. Thioamides are valuable intermediates in their own right. nih.gov

N-Alkylation and N-Acylation Reactions

The secondary amide nitrogen in this compound can be subjected to alkylation and acylation to yield tertiary amides and imides, respectively. These reactions typically require the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base is crucial to avoid competing reactions, such as elimination or substitution at the α-bromo position. Mild bases like potassium carbonate or sodium hydride are often employed. The reaction is influenced by the steric hindrance of both the diphenylmethyl group and the incoming alkylating agent. escholarship.org Iridium-catalyzed N-alkylation reactions using alcohols as alkylating agents represent an atom-economical alternative. researchgate.net

N-Acylation: The synthesis of imides from this compound involves its reaction with an acylating agent like an acyl chloride or anhydride. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. researchgate.net The use of an internal nucleophilic catalyst, such as a pyridine ring incorporated into the substrate, can facilitate intramolecular acylation. semanticscholar.org

The table below summarizes potential N-alkylation and N-acylation reactions.

| Reagent | Base/Catalyst | Product |

| Methyl iodide | NaH | 2-bromo-N-(diphenylmethyl)-N-methylpropanamide |

| Benzyl bromide | K₂CO₃ | N-benzyl-2-bromo-N-(diphenylmethyl)propanamide |

| Benzyl alcohol | [Cp*IrCl₂]₂ | N-benzyl-2-bromo-N-(diphenylmethyl)propanamide |

| Acetyl chloride | Pyridine | N-acetyl-2-bromo-N-(diphenylmethyl)propanamide |

| Benzoyl chloride | Triethylamine | N-benzoyl-2-bromo-N-(diphenylmethyl)propanamide |

Hydrolysis and Transamidation Protocols

Hydrolysis: The amide bond in this compound can be cleaved under hydrolytic conditions to yield 2-bromopropanoic acid and diphenylmethylamine. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Given the presence of the α-bromo substituent, care must be taken to avoid competing substitution reactions, particularly under basic conditions. organic-chemistry.orgresearchgate.net

Transamidation: Transamidation offers a pathway to exchange the diphenylmethylamine moiety with another amine, representing a powerful tool for molecular diversification. Traditional methods for transamidation are often challenging due to the high stability of the amide bond. rsc.org Modern protocols have been developed that involve the activation of the secondary amide, for instance by conversion to an N-Boc or N-nitrosamide intermediate, to facilitate nucleophilic attack by an incoming amine under mild, often metal-free, conditions. rsc.orgacs.orgnih.gov This allows for the synthesis of a new range of 2-bromo-propanamides without isolating the corresponding carboxylic acid or acyl chloride.

The table below illustrates the products of hydrolysis and a representative transamidation reaction.

| Reaction | Reagents/Conditions | Products |

| Acid Hydrolysis | HCl (aq), Δ | 2-bromopropanoic acid + Diphenylmethylamine hydrochloride |

| Base Hydrolysis | NaOH (aq), Δ | Sodium 2-bromopropanoate (B1255678) + Diphenylmethylamine |

| Transamidation | 1. Boc₂O2. Benzylamine | 2-bromo-N-benzylpropanamide + N-(tert-butoxycarbonyl)diphenylmethylamine |

Derivatization at the Diphenylmethyl Substituent

The two phenyl rings of the diphenylmethyl group provide further opportunities for structural modification through electrophilic aromatic substitution, while the benzylic carbon is also a site for functionalization.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (SEAr) allows for the introduction of various functional groups onto the phenyl rings. wikipedia.org The N-acyl group is a deactivating group, which reduces the nucleophilicity of the aromatic rings towards electrophiles. wikipedia.org However, the alkyl portion of the substituent directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The bulky nature of the substituent may sterically hinder the ortho positions, potentially favoring substitution at the para position. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

The table below outlines potential electrophilic aromatic substitution reactions on one of the phenyl rings.

| Reaction | Reagents | Major Product (Illustrative) |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-((4-nitrophenyl)(phenyl)methyl)propanamide |

| Bromination | Br₂, FeBr₃ | 2-bromo-N-((4-bromophenyl)(phenyl)methyl)propanamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-bromo-N-((4-acetylphenyl)(phenyl)methyl)propanamide |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 2-bromo-N-((4-methylphenyl)(phenyl)methyl)propanamide |

Functionalization of the Benzylic Carbon

The benzylic C-H bond is susceptible to functionalization due to the ability of the adjacent phenyl rings to stabilize radical or cationic intermediates. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic carbon. chemistrysteps.com Under vigorous conditions, this can lead to the formation of benzophenone, cleaving the C-N bond. Milder, more selective methods for benzylic oxidation can yield the corresponding alcohol or ketone without cleaving the rest of the molecule. mdpi.commasterorganicchemistry.com

Radical Reactions: The benzylic position is particularly susceptible to radical-mediated reactions. proquest.com Hydrogen atom transfer (HAT) can generate a benzylic radical, which can then be trapped by various reagents. wisc.edu For example, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation. This would yield 2-bromo-N-(bromo(diphenyl)methyl)propanamide. Other radical-based C-H functionalization strategies could enable the introduction of ether, ester, or nitrogen-containing groups. rsc.orgresearchgate.net

The table below provides examples of potential reactions at the benzylic carbon.

| Reaction Type | Reagents | Potential Product |

| Oxidation (mild) | IBX or other mild oxidants | 2-bromo-N-(hydroxy(diphenyl)methyl)propanamide |

| Oxidation (strong) | KMnO₄, heat | Benzophenone |

| Radical Bromination | NBS, light (hν) | 2-bromo-N-(bromo(diphenyl)methyl)propanamide |

Scaffold for Heterocyclic Compound Synthesis

The presence of multiple reactive sites within this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization reactions can be designed to construct various ring systems.

A plausible strategy involves an intramolecular nucleophilic substitution where a nucleophile, installed on one of the phenyl rings via electrophilic substitution, displaces the bromide. For example, nitration of a phenyl ring followed by reduction to an amine would generate an intermediate poised for cyclization. Treatment of this amino-substituted derivative with a base could trigger an intramolecular N-alkylation, leading to the formation of a seven-membered diazepinone ring system, a core structure found in many biologically active benzodiazepines. nih.govmdpi.comdntb.gov.ua

Another approach could involve a radical-mediated cyclization. rsc.org Generation of a radical at the α-carbon could be followed by addition to one of the aromatic rings, although this is generally a more challenging transformation. The chemistry of α-haloamides has been shown to be effective in producing various heterocyclic structures, including lactams of different ring sizes through annulative processes. researchgate.netnih.gov

The table below outlines a hypothetical synthetic route to a benzodiazepine (B76468) derivative.

| Step | Reaction | Intermediate/Product |

| 1 | Electrophilic Nitration | 2-bromo-N-((2-nitrophenyl)(phenyl)methyl)propanamide |

| 2 | Reduction of Nitro Group | N-((2-aminophenyl)(phenyl)methyl)-2-bromopropanamide |

| 3 | Intramolecular Cyclization | Base (e.g., NaH) |

Stereochemical Considerations and Asymmetric Synthesis

Chiral Resolution Techniques for 2-bromo-N-(diphenylmethyl)propanamide

The separation of a racemic mixture of this compound into its individual enantiomers would be the first critical step in exploring its stereochemical properties. General techniques for chiral resolution could theoretically be applied. wikipedia.orglibretexts.orgmdpi.comnih.govnih.gov

Commonly employed methods include:

Diastereomeric Crystallization: This classic method involves reacting the racemic amide with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Subsequent removal of the resolving agent would yield the pure enantiomers of the original compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

A hypothetical data table for the chiral resolution of this compound might look like this:

| Resolution Technique | Resolving Agent/Chiral Stationary Phase | Solvent System | Outcome |

| Diastereomeric Crystallization | (+)-Tartaric Acid | Methanol/Water | Isolation of (+)-salt |

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | Separation of enantiomers |

This table is illustrative and not based on actual experimental data for the specified compound.

Asymmetric Induction in Reactions Mediated by this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org If this compound were to be used as a chiral reagent or catalyst, its inherent chirality could influence the stereochemical course of a reaction. The diphenylmethyl group, being sterically demanding, would likely play a significant role in creating a biased chiral environment around the reactive center.

Exploration of this compound as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of controlling the stereochemistry. The N-(diphenylmethyl) group in amides has been explored in the context of asymmetric synthesis, suggesting that this compound could potentially function as a chiral auxiliary.

Effective chiral auxiliaries are designed based on several key principles:

Rigid Conformation: A well-defined and rigid structure helps to create a predictable and effective steric environment. rsc.org

Effective Shielding: The auxiliary should effectively block one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. rsc.org

Ease of Attachment and Cleavage: The auxiliary should be easy to introduce onto the substrate and subsequently remove under mild conditions without affecting the newly formed stereocenter.

Recoverability: For practical purposes, the chiral auxiliary should be recoverable and reusable.

The diphenylmethyl group in this compound provides significant steric bulk, which is a desirable feature for facial shielding.

The ultimate test for a chiral auxiliary is its ability to control the formation of new stereocenters in reactions that form carbon-carbon bonds. This is typically achieved by forming a diastereomeric intermediate, where the chiral auxiliary directs the approach of a reactant to create a new stereocenter with a specific configuration.

In a hypothetical scenario where this compound is used as a chiral auxiliary, the propanamide portion would be the substrate for alkylation. Deprotonation of the α-carbon would form a chiral enolate. The diphenylmethyl group would then be expected to direct the approach of an alkylating agent.

A hypothetical reaction and its expected outcome are presented below:

| Substrate | Base | Alkylating Agent | Expected Major Diastereomer | Diastereomeric Excess (d.e.) |

| (R)-2-bromo-N-(diphenylmethyl)propanamide | LDA | Methyl Iodide | (R,R)-2-bromo-2-methyl-N-(diphenylmethyl)propanamide | Not Determined |

| (S)-2-bromo-N-(diphenylmethyl)propanamide | LDA | Benzyl Bromide | (S,R)-2-benzyl-2-bromo-N-(diphenylmethyl)propanamide | Not Determined |

This table is speculative and not based on published research.

The aldol (B89426) reaction is a powerful tool for constructing carbon-carbon bonds and creating new stereocenters. wiley-vch.deharvard.edu A chiral auxiliary attached to one of the carbonyl components can effectively control the stereochemical outcome of the reaction. wiley-vch.deresearchgate.net If this compound were to be employed in an aldol reaction, its enolate would react with an aldehyde. The stereochemistry of the resulting β-hydroxy amide would be influenced by the chiral auxiliary.

A hypothetical data table for a stereocontrolled aldol reaction could be:

| Enolate Source | Aldehyde | Lewis Acid | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-2-bromo-N-(diphenylmethyl)propanamide enolate | Benzaldehyde | TiCl4 | (2R,3S)-3-hydroxy-2-bromo-3-phenyl-N-(diphenylmethyl)propanamide | Not Determined |

| (S)-2-bromo-N-(diphenylmethyl)propanamide enolate | Isobutyraldehyde | Bu2BOTf | (2S,3R)-3-hydroxy-2-bromo-4-methyl-N-(diphenylmethyl)pentanamide | Not Determined |

This table is for illustrative purposes only and lacks empirical support.

Stereochemical Analysis of Synthesized Compounds

In the asymmetric synthesis of chiral molecules such as this compound, a critical phase involves the rigorous analysis of the stereochemical outcome. This analysis is essential to quantify the success of the synthesis in producing the desired stereoisomer in excess over other possible stereoisomers. The two key metrics for this evaluation are enantiomeric excess (e.e.) and diastereomeric excess (d.e.). nih.gov Following the stereoselective reaction, the chiral auxiliary, a temporary stereogenic unit used to control the reaction's stereochemical course, must be removed and ideally recovered for future use. wikipedia.org

Determination of Enantiomeric and Diastereomeric Excess

The success of an asymmetric synthesis is quantified by its ability to selectively produce one stereoisomer. When two or more stereocenters are present, the relative proportion of diastereomers is measured as diastereomeric excess (d.e.), while the purity of a single enantiomer in a mixture is given by the enantiomeric excess (e.e.). nih.gov A variety of analytical techniques are employed to determine these values with high accuracy.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric purity of chiral compounds. bohrium.com Diastereomers, having different physical properties, can often be separated on standard, non-chiral stationary phases.

Chiral HPLC: Enantiomers are passed through a column containing a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Derivatization: An alternative approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. thieme-connect.de These diastereomers can then be separated and quantified using standard non-chiral chromatography. thieme-connect.deresearchgate.net

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 97500 | 97.5 |

| (S)-enantiomer | 14.2 | 2500 | 2.5 |

Calculated Enantiomeric Excess (e.e.): 95.0%

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral solvating agent or by converting them into diastereomers. nih.gov Chiral lanthanide shift reagents can also be used to induce non-equivalent chemical shifts for the enantiomers. The integration of the distinct signals allows for the determination of the enantiomeric ratio. nsf.gov

Chiroptical Methods: Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for analyzing chiral molecules. nih.gov The CD signal is directly proportional to the enantiomeric excess. nsf.gov Modern techniques may use a series of CD spectra to train multivariate regression models capable of accurately determining both e.e. and d.e. without the need for chromatographic separation. rsc.org

Methods for Chiral Auxiliary Cleavage and Recovery

A key principle in asymmetric synthesis is the use of a chiral auxiliary, which is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary must be removed cleanly without racemizing the newly formed stereocenter, and it should be recoverable in high yield for economic efficiency. publish.csiro.auwilliams.edu

The choice of cleavage method depends on the specific type of chiral auxiliary and the stability of the product. For N-acyl auxiliaries, such as the widely used Evans oxazolidinones, several methods are available. researchgate.net

Hydrolytic Cleavage: Mild hydrolytic conditions are often preferred to preserve the integrity of sensitive functional groups in the product molecule.

Lithium Hydroperoxide (LiOOH): This is a preferred method for cleaving N-acyl Evans oxazolidinones. publish.csiro.au The hydroperoxide anion selectively attacks the exocyclic imide carbonyl group, leading to the formation of the desired carboxylic acid and the intact auxiliary. williams.edu The auxiliary can then be recovered through a simple extraction procedure. publish.csiro.au

Base Hydrolysis (e.g., LiOH, NaOH): While simple hydroxide (B78521) bases can cleave the amide bond, they can sometimes lead to competing cleavage of the endocyclic carbonyl group within the auxiliary itself, or racemization of the product. publish.csiro.au

Reductive Cleavage: These methods yield the corresponding chiral alcohol.

Lithium Borohydride (LiBH₄): Reduces the amide to a primary alcohol, releasing the chiral auxiliary.

Lithium Aluminium Hydride (LAH): A more powerful reducing agent that also converts the amide to an alcohol.

Other Methods: For specific auxiliaries, other cleavage methods may be employed. For instance, pseudoephedrine amides can be cleaved under acidic or basic conditions to yield the carboxylic acid and recover the pseudoephedrine auxiliary. wikipedia.org

| Chiral Auxiliary | Cleavage Reagent | Product Type | Typical Recovery Yield (%) |

|---|---|---|---|

| Evans Oxazolidinone | LiOOH / H₂O₂ | Carboxylic Acid | >95 |

| Evans Oxazolidinone | LiBH₄ | Primary Alcohol | >95 |

| Pseudoephedrine | H₂SO₄ / H₂O | Carboxylic Acid | >90 |

| Camphorsultam | LiOH | Carboxylic Acid | >90 |

| tert-Butanesulfinamide | HCl | Amine | >95 |

The successful cleavage and recovery of the chiral auxiliary are paramount for the practical and economic viability of an asymmetric synthesis on both laboratory and industrial scales. yale.edu

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 2-bromo-N-(diphenylmethyl)propanamide. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, FMO analysis can predict its reactivity towards various reagents and its potential involvement in chemical reactions.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The distribution is likely centered on the electron-rich phenyl rings and the amide group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is expected to have significant contribution from the carbon atom bonded to the bromine, indicating a site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap would suggest a balance of stability and reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape and flexibility in different environments, such as in a solvent. These simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction. By mapping the potential energy surface, researchers can understand the transformation from reactants to products.

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of the transition state is fundamental to understanding a reaction's kinetics. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine, computational methods can precisely locate the transition state structure.

Reaction Pathway Mapping

Table 2: Mentioned Compounds

| Compound Name |

|---|

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

For this compound, an MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential would be localized on the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the nitrogen atom of the amide group and the bromine atom, due to the presence of lone pairs of electrons. These sites are the most likely to interact with positive charges or electrophiles.

Positive Potential (Blue): These regions indicate a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atom attached to the amide nitrogen (N-H) would exhibit a significant positive potential, making it a potential hydrogen bond donor. The carbon atom of the carbonyl group would also show a degree of positive potential.

Zero Potential (Green): These areas are neutral. The nonpolar parts of the molecule, such as the phenyl rings of the diphenylmethyl group, would primarily show green surfaces, indicating a balanced charge distribution.

The MEP map provides a clear, visual representation of the molecule's charge landscape, which is fundamental to understanding its intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This analysis provides quantitative information about bonding interactions, charge transfer, and hyperconjugative effects within the molecule.

For this compound, NBO analysis would offer detailed insights into its electronic structure:

Orbital Occupancies: It would calculate the electron occupancy of the natural bond orbitals, which are typically close to two for a covalent bond or a lone pair, confirming the Lewis structure representation.

Hybridization: The analysis would determine the hybridization of the atomic orbitals contributing to each bond. For instance, it would describe the specific sp-hybridization of the carbon and oxygen atoms in the carbonyl group and the nitrogen atom in the amide linkage.

Hyperconjugative Interactions: A key feature of NBO analysis is the quantification of delocalization effects through the second-order perturbation theory. It measures the stabilization energy associated with electron donation from an occupied (donor) NBO to an unoccupied (acceptor) NBO. For this molecule, significant interactions would likely include:

Donation from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbital of adjacent bonds (e.g., n(O) -> σ(C-N) or n(N) -> σ(C-C)).

Interactions involving the phenyl rings, such as π -> π* transitions, which are characteristic of aromatic systems.

These energetic contributions help to explain the molecule's conformational preferences and the nature of its intramolecular electronic landscape.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), can be used to predict and help interpret spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a predicted NMR spectrum can be generated. This would help in:

Signal Assignment: Assigning the experimentally observed peaks in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Structural Verification: Comparing the predicted spectrum with the experimental one to confirm the proposed molecular structure.

A predicted ¹H NMR spectrum for this molecule would show distinct signals for the protons on the diphenylmethyl group, the propanamide backbone, and the amide N-H. Similarly, a ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom.

Theoretical IR Spectroscopy: Computational calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, a theoretical IR spectrum would show characteristic vibrational modes, including:

N-H Stretching: A peak corresponding to the stretching vibration of the amide N-H bond, typically in the range of 3200-3500 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group stretch, usually found between 1640-1690 cm⁻¹.

C-N Stretching: Vibrations associated with the amide C-N bond.

C-Br Stretching: A peak in the lower frequency region corresponding to the carbon-bromine bond.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the phenyl rings.

By comparing the calculated vibrational frequencies with an experimental IR spectrum, one can identify and assign the functional groups present in the molecule.

No Publicly Available Research Found for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research specifically focused on the chemical compound this compound. Despite extensive searches, no dedicated academic papers, detailed synthetic protocols, or in-depth mechanistic studies pertaining to this specific molecule could be identified.

This absence of information prevents the creation of a detailed and scientifically accurate article that adheres to the requested structure, which includes summarizing key academic contributions, identifying unexplored synthetic avenues, and discussing its broader implications in advanced organic synthesis. The scientific community has, to date, not published research that would allow for a thorough discussion of its properties, synthesis, or potential applications.

While general principles of amide synthesis are well-established, any discussion of synthetic routes or mechanistic details for this compound would be purely speculative and would not meet the required standard of being based on detailed research findings.

Therefore, it is not possible to provide an article that is both "thorough, informative, and scientifically accurate" as requested, due to the apparent novelty or un-explored nature of this particular chemical compound in the public domain.

Q & A

Q. Table 1: Bromination Reagents and Conditions

| Reagent | Solvent | Temperature | Yield* | Reference |

|---|---|---|---|---|

| PBr₃ + Br₂ | CH₂Cl₂ | 0–25°C | 56% | |

| NBS | CCl₄ | Reflux | ~50% | |

| *Yields based on structurally analogous compounds. |

Basic: Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the diphenylmethyl group (δ 5.2–5.4 ppm for benzhydryl CH) and bromine’s deshielding effect on adjacent protons. 2D NMR (COSY, HSQC) resolves complex splitting patterns .

- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-Br (~560 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects of the diphenylmethyl group and bromine’s spatial orientation. SHELX software refines crystal structures .

Advanced: How to resolve contradictions between spectroscopic data and computational models?

Methodological Answer:

- Cross-validate using ab initio calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

- Check for polymorphism or solvent effects (e.g., recrystallize in different solvents).

- Use dynamic NMR to study conformational exchange if splitting patterns deviate from static models .

Advanced: Challenges in X-ray crystallographic analysis and solutions

Methodological Answer:

Challenges :

- Bulky diphenylmethyl group : Hinders crystallization.

- Twinning : Common in brominated amides due to halogen bonding.

Q. Solutions :

Q. Table 2: Crystallographic Parameters (Analogous Compound)

| Parameter | Value (2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) | Reference |

|---|---|---|

| Space group | C2/c | |

| Unit cell (Å) | a=24.12, b=5.85, c=15.47, β=91.8° | |

| R-factor | 0.045 |

Advanced: Designing reactions with stability considerations

Methodological Answer:

- Stability : Bromine’s lability requires anhydrous conditions and inert atmospheres (N₂/Ar). Avoid prolonged exposure to light or heat.

- Reaction Design :

Basic: Applications in organic synthesis

Methodological Answer:

- Nucleophilic Substitution : Bromine serves as a leaving group for SN2 reactions with amines/thiols.

- Cross-Coupling : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.

- Pharmaceutical Intermediates : Building block for kinase inhibitors or protease modulators .

Advanced: Steric effects of the diphenylmethyl group on reactivity

Methodological Answer:

- Steric Hindrance : Reduces nucleophilic attack at the amide carbonyl. Reactivity shifts to the β-carbon (bromine site).

- Kinetic Control : Bulky bases (e.g., DIPEA) favor less hindered pathways.

- Computational Modeling : DFT calculations predict transition-state geometries to optimize regioselectivity .

Basic: Safety precautions for handling

Methodological Answer:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (bromine vapors).

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers .

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.

- Structural analogs (e.g., brominated phenylpropanamides) provide reliable proxies for experimental design.

- Always validate synthetic routes with small-scale trials before scaling up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.